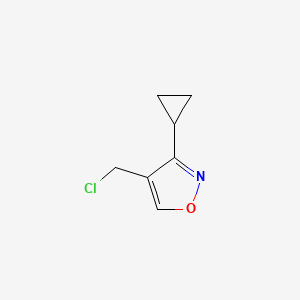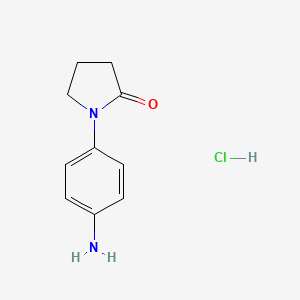
4-(Chloromethyl)-3-cyclopropyl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-3-cyclopropyl-1,2-oxazole is a chemical compound that has gained a lot of attention in scientific research due to its potential pharmacological properties. It is a heterocyclic compound that contains both a cyclopropyl and oxazole ring in its structure. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
Synthesis of Extended Oxazoles
The reactivity of 2-(halomethyl)-4,5-diaryloxazoles, including the chloromethyl analogs, is leveraged for synthetic elaboration at the 2-position, leading to the preparation of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. This demonstrates the scaffold's utility in creating functionalized oxazole derivatives, relevant in drug discovery and materials science (Patil & Luzzio, 2016).
Enantioselective Catalysis
C2-Symmetric 4,4′,5,5′-tetrahydrobi(oxazoles) and related compounds have been synthesized and employed as chiral ligands for enantioselective catalysis. Their applications include cyclopropane formation from olefins and diazo compounds, demonstrating high enantiomeric excesses. This highlights the potential of oxazole derivatives in asymmetric synthesis, an area of significant interest for the development of chiral drugs and molecules (Müller et al., 1991).
Modular Synthesis of Functionalized Oxazoles
An innovative approach for the synthesis of complex, fully substituted, and functionalized 4-aminooxazoles involves a gold-catalyzed intermolecular formal [3+2]-dipolar cycloaddition. This method enables the efficient creation of oxazoles with substantial structural and functional group variation, showcasing the adaptability of oxazole derivatives in synthesizing bioactive and functional materials (Gillie, Reddy, & Davies, 2016).
Heterocyclic Scaffold Extension
2, 4, 5-Trisubstituted oxazoles can be synthesized from nonsymmetrical acyloins, with 2-chloromethyl-4, 5-disubstituted oxazoles being prepared via chloroacetyl esters cyclization. This method highlights the oxazole framework's flexibility in synthesizing heterocyclic scaffolds, pertinent in the development of new pharmaceuticals and materials (Patil, Luzzio, & Demuth, 2015).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body
Mode of Action
The mode of action of 4-(Chloromethyl)-3-cyclopropyl-1,2-oxazole involves its interaction with its targets. This interaction can lead to changes in the function of the target, which can result in a therapeutic effect
Biochemical Pathways
Similar compounds have been known to affect various metabolic and signaling pathways The downstream effects of these pathway alterations can include changes in cellular function and physiology
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, which in turn affects its efficacy
Result of Action
The interaction of similar compounds with their targets can lead to various cellular responses
Action Environment
The action of 4-(Chloromethyl)-3-cyclopropyl-1,2-oxazole can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other molecules, and the temperature These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy
Eigenschaften
IUPAC Name |
4-(chloromethyl)-3-cyclopropyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-3-6-4-10-9-7(6)5-1-2-5/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVNDOCEHYWKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC=C2CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2137650-58-7 |
Source


|
| Record name | 4-(chloromethyl)-3-cyclopropyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2617998.png)

![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2618001.png)





![1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2618012.png)
![7-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2618016.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate](/img/structure/B2618018.png)
![3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2618019.png)
